molecular formula C17H13ClO2 B11839095 6-Chloro-8-methyl-2-(2-methylphenyl)-4H-1-benzopyran-4-one CAS No. 88952-83-4

6-Chloro-8-methyl-2-(2-methylphenyl)-4H-1-benzopyran-4-one

Cat. No.: B11839095
CAS No.: 88952-83-4
M. Wt: 284.7 g/mol
InChI Key: YOPGLEJUERANGM-UHFFFAOYSA-N
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Description

6-Chloro-8-methyl-2-(2-methylphenyl)-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methyl-2-(2-methylphenyl)-4H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-chloro-8-methyl-2H-chromen-2-one with 2-methylphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere, often using a solvent like toluene, and requires heating to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and application.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methyl-2-(2-methylphenyl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide or N-chlorosuccinimide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-Chloro-8-methyl-2-(2-methylphenyl)-4H-1-benzopyran-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-8-methyl-2-(2-methylphenyl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(2-methylphenyl)-4H-1-benzopyran-4-one
  • 8-Methyl-2-(2-methylphenyl)-4H-1-benzopyran-4-one
  • 6-Chloro-8-methyl-4H-1-benzopyran-4-one

Uniqueness

6-Chloro-8-methyl-2-(2-methylphenyl)-4H-1-benzopyran-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups at specific positions on the benzopyran ring can enhance its stability and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

88952-83-4

Molecular Formula

C17H13ClO2

Molecular Weight

284.7 g/mol

IUPAC Name

6-chloro-8-methyl-2-(2-methylphenyl)chromen-4-one

InChI

InChI=1S/C17H13ClO2/c1-10-5-3-4-6-13(10)16-9-15(19)14-8-12(18)7-11(2)17(14)20-16/h3-9H,1-2H3

InChI Key

YOPGLEJUERANGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)C

Origin of Product

United States

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